N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound with a unique structure that includes sulfonyl, dimethylphenyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with the appropriate amines under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl~2~) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl~3~) or iron(III) chloride (FeCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings and methylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(nitrophenyl)phenyl]glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(hydroxyphenyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-16-7-10-20(13-17(16)2)26(31(28,29)22-11-8-18(24)9-12-22)15-23(27)25-19-5-4-6-21(14-19)30-3/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAOLFVXGVIRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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